2-(2-Methoxyethoxy)-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)-5-sulfamoylbenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxyethoxy group and a sulfamoyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-5-sulfamoylbenzoic acid typically involves the reaction of 2-(2-Methoxyethoxy)benzoic acid with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfamoyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
2-(2-Methoxyethoxy)-5-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)benzoic acid: Lacks the sulfamoyl group, making it less reactive in certain biochemical assays.
5-Sulfamoylbenzoic acid: Lacks the methoxyethoxy group, which may affect its solubility and overall reactivity.
Uniqueness
2-(2-Methoxyethoxy)-5-sulfamoylbenzoic acid is unique due to the presence of both the methoxyethoxy and sulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H13NO6S |
---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C10H13NO6S/c1-16-4-5-17-9-3-2-7(18(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)(H2,11,14,15) |
InChI Key |
JKENBRZXLCQUDG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.